molecular formula C7H7ClF3N B1333392 4-Aminobenzotrifluoride hydrochloride CAS No. 90774-69-9

4-Aminobenzotrifluoride hydrochloride

Cat. No. B1333392
CAS RN: 90774-69-9
M. Wt: 197.58 g/mol
InChI Key: CZGDYZDUMJDQSD-UHFFFAOYSA-N
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Description

4-Aminobenzotrifluoride is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It is used in scientific research and industry.


Synthesis Analysis

The synthesis of 4-Aminobenzotrifluoride involves the amination of p-chlorobenzotrifluoride in a nonaqueous solvent in the presence of a catalyst system comprising a copper compound and a selected salt compound . An example is the reaction of p-chlorobenzotrifluoride with ammonia in the presence of cuprous chloride and potassium fluoride to yield p-aminobenzotrifluoride .


Molecular Structure Analysis

The molecular formula of 4-Aminobenzotrifluoride is C7H6F3N . Its molecular weight is 161.12 .


Physical And Chemical Properties Analysis

4-Aminobenzotrifluoride has a melting point of 3-8 °C and a boiling point of 83 °C . It has a density of 1.283 g/mL at 25 °C . Its refractive index is 1.483 . It is slightly soluble in DMSO and methanol . It is sensitive to air .

Safety And Hazards

4-Aminobenzotrifluoride is toxic if swallowed and inhaled . It causes severe skin burns and eye damage . It causes damage to organs through prolonged or repeated exposure . It is combustible and very toxic to aquatic life with long-lasting effects .

Future Directions

4-Aminobenzotrifluoride has numerous potential applications in scientific research and industry. It has been shown to have antiproliferation activity in vitro and in vivo . It is synthesized by reacting sodium nitrite with p-hydroxybenzoic acid in the presence of an organic acid, such as acetic acid or formic acid, to produce diazonium salt .

properties

IUPAC Name

4-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGDYZDUMJDQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238261
Record name 4-(Trifluoromethyl)anilinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzotrifluoride hydrochloride

CAS RN

90774-69-9
Record name Benzenamine, 4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90774-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)anilinium chloride
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Record name 4-(Trifluoromethyl)anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)anilinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzotrifluoride hydrochloride
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Reactant of Route 4
4-Aminobenzotrifluoride hydrochloride
Reactant of Route 5
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Reactant of Route 6
4-Aminobenzotrifluoride hydrochloride

Citations

For This Compound
1
Citations
J Liu, AE Fitzgerald, AD Lebsack… - … Process Research & …, 2011 - ACS Publications
An efficient and practical synthesis of a TRPV1 inhibitor bearing a thiazolo[5,4-d]pyrimidine core was developed. The initial synthesis was modified to facilitate acylation of 5-…
Number of citations: 5 pubs.acs.org

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